molecular formula C8H12O4S B8545819 (5-Oxo-1,3-oxathiolan-2-yl)methyl butyrate CAS No. 136891-16-2

(5-Oxo-1,3-oxathiolan-2-yl)methyl butyrate

Cat. No. B8545819
Key on ui cas rn: 136891-16-2
M. Wt: 204.25 g/mol
InChI Key: UHTGOHGMLQZWAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06215004B1

Procedure details

FIG. 2 illustrates four additional embodiments (methods A-D) for preparing the 1,3-oxathiolane ring. As a nonlimiting illustrative example of method A in FIG. 2, (5-oxo-1,3-oxathiolan-2-yl)methyl butanoate can be prepared by a four-step process which does not require purification of the intermediate products. In a first step, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl butanoate is prepared from solketal and n-butyryl chloride in t-butyl methyl ether, DMAP and triethylamine. The (2,2-dimethyl-1,3-dioxolan-4-yl)methyl butanoate is then placed in solution with Dowex 50W X8-100 H+ resin in methanol, to yield 2,3-dihydroxypropyl butanoate. The resulting diol is then reacted with a solution of sodium periodate in distilled water to produce 2-oxoethyl butanoate. Using 2-oxoethyl butanoate, the (5-oxo-1,3-oxathiolan-2-yl)methyl butanoate can be prepared by reaction with mercaptoacetic acid as p-TsOH.H2O in acetonitrile. The (5-oxo-1,3-oxathiolan-2-yl)methyl butanoate can be converted into its 5-acetyloxy derivative by reacting with lithium tri-t-butoxy aluminum hydride in THF.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
50W
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(OCC1SCC(=O)O1)(=O)CCC.[C:14]([O:19][CH2:20][CH:21]1[CH2:25][O:24]C(C)(C)[O:22]1)(=[O:18])[CH2:15][CH2:16][CH3:17]>CO>[C:14]([O:19][CH2:20][CH:21]([OH:22])[CH2:25][OH:24])(=[O:18])[CH2:15][CH2:16][CH3:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)(=O)OCC1OC(CS1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)(=O)OCC1OC(OC1)(C)C
Step Three
Name
50W
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for preparing the 1,3-oxathiolane ring
CUSTOM
Type
CUSTOM
Details
purification of the intermediate products
CUSTOM
Type
CUSTOM
Details
In a first step, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl butanoate is prepared from solketal and n-butyryl chloride in t-butyl methyl ether, DMAP and triethylamine

Outcomes

Product
Name
Type
product
Smiles
C(CCC)(=O)OCC(CO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.